4-(2-Methylpropoxy)phenol
Overview
Description
Mechanism of Action
Target of Action
4-(2-Methylpropoxy)phenol is a phenolic compound . Phenolic compounds are known to have a wide range of targets due to their diverse structures and properties.
Mode of Action
Phenolic compounds, in general, are known to interact with their targets through various mechanisms, such as antioxidant activity, enzyme inhibition, and receptor binding . They can also induce rapid, uncontrolled growth in plants by mimicking the auxin growth hormone indoleacetic acid .
Biochemical Pathways
Phenolic compounds are secondary metabolites of plants and are synthesized through the shikimate and phenylpropanoid pathways . These pathways lead to the formation of a variety of phenolic compounds, including flavonoids . .
Pharmacokinetics
Phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .
Result of Action
Phenolic compounds are known to have numerous biological effects, including antioxidant, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Biochemical Properties
4-(2-Methylpropoxy)phenol plays a significant role in biochemical reactions, particularly in the context of its antioxidant properties. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in oxidative stress responses, such as peroxidases and oxidoreductases. The interaction between this compound and these enzymes typically involves the donation of hydrogen atoms, which helps in neutralizing free radicals and reducing oxidative damage .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance the expression of antioxidant genes, thereby boosting the cell’s defense mechanisms against oxidative stress. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit the activity of certain enzymes involved in pro-inflammatory pathways, thereby reducing inflammation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with sustained antioxidant effects, although prolonged exposure may also lead to cellular adaptation and changes in sensitivity to oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At high doses, this compound can exhibit toxic or adverse effects, including liver damage and disruption of normal metabolic processes. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its antioxidant activity. This compound interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in its metabolism and detoxification. These interactions can affect metabolic flux and alter the levels of various metabolites, contributing to the overall biochemical effects of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by organic anion transporters and can bind to serum albumin in the bloodstream. These interactions influence the localization and accumulation of this compound in different tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. The localization of this compound in these organelles can enhance its antioxidant effects and modulate various cellular processes, including energy production and protein folding .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2-Methylpropoxy)phenol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-propanol with 1,4-benzoquinone. This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the manufacturer, but they generally follow similar principles to the laboratory synthesis, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methylpropoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to phenols, demonstrating the compound’s redox versatility.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
4-(2-Methylpropoxy)phenol has several applications in scientific research:
Comparison with Similar Compounds
Phenol: The parent compound, simpler in structure but less versatile in reactions.
4-Methoxyphenol: Similar in structure but with a methoxy group instead of a 2-methylpropoxy group, leading to different reactivity and applications.
4-Ethoxyphenol: Another similar compound with an ethoxy group, showing different physical and chemical properties.
Uniqueness: 4-(2-Methylpropoxy)phenol is unique due to the presence of the 2-methylpropoxy group, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it valuable in specific applications where other phenolic compounds may not be as effective .
Properties
IUPAC Name |
4-(2-methylpropoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCXXKRPGNJTMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326627 | |
Record name | 4-(2-methylpropoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56069-36-4 | |
Record name | 4-(2-methylpropoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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